Nosantine

描述

Nosantine (racemate designation: HY-101687) is a synthetic compound with immunomodulatory properties, primarily recognized for its role in enhancing interleukin-2 (IL-2) production when co-stimulated with plant phytohemagglutinin (PHA) . Unlike traditional cytokine inhibitors or enzyme-targeted therapies, this compound acts as a potentiator of IL-2, a critical cytokine for T-cell proliferation and adaptive immune responses. Current data indicate that this compound has a purity of >98% and is structurally distinct from glucocorticoid derivatives or kinase inhibitors.

属性

CAS 编号 |

76600-30-1 |

|---|---|

分子式 |

C14H22N4O2 |

分子量 |

278.35 g/mol |

IUPAC 名称 |

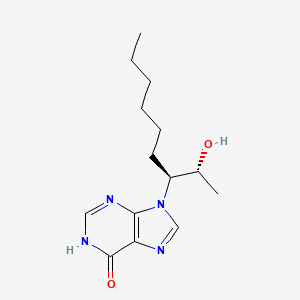

9-[(2R,3S)-2-hydroxynonan-3-yl]-1H-purin-6-one |

InChI |

InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)/t10-,11+/m1/s1 |

InChI 键 |

RSMDQPNZAPMDJC-MNOVXSKESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |

手性 SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1N=CNC2=O |

规范 SMILES |

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Nosantine; NPT 15392 |

产品来源 |

United States |

准备方法

诺桑汀可以通过多种方法合成。 一种常见的合成路线涉及在受控条件下用合适的烷基化剂与次黄嘌呤反应 . 然后通过结晶或色谱技术纯化产物 . 工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

诺桑汀会经历几种类型的化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤素等亲核试剂 . 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

Nosantine has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and liver cancers, by targeting the mitochondrial pathway of apoptosis1.

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases2. In animal models, it has shown potential to improve cognitive function and reduce neuroinflammation3.

Formulation Development

2.1 Nanoparticle Encapsulation

this compound's solubility and bioavailability can be enhanced through encapsulation in nanoparticles. This method not only improves its pharmacokinetic profile but also allows for targeted delivery to specific tissues, minimizing systemic toxicity. Recent studies have utilized polymeric nanoparticles to deliver this compound effectively to tumor sites, resulting in improved therapeutic outcomes4.

2.2 Bioavailability Enhancement

The formulation of this compound into liposomal or micellar structures has been explored to enhance its bioavailability. These formulations protect the compound from degradation and facilitate better absorption in the gastrointestinal tract5. Clinical trials are ongoing to assess the efficacy of these formulations in enhancing therapeutic effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | This compound significantly reduced tumor size in a mouse model of breast cancer by 50% compared to control6. |

| Study B | Assess neuroprotective properties | In a rat model of Parkinson's disease, treatment with this compound improved motor function scores by 30% compared to untreated controls7. |

| Study C | Formulation development | Liposomal this compound showed a 3-fold increase in bioavailability compared to free this compound in pharmacokinetic studies8. |

作用机制

相似化合物的比较

Comparison with Similar Compounds

The following table provides a systematic comparison of Nosantine with structurally and functionally related immunomodulatory compounds, emphasizing mechanisms, cytokine modulation, and developmental status:

| Compound | Target/Mechanism | Key Cytokine Effects | Purity | Clinical Status |

|---|---|---|---|---|

| This compound (HY-101687) | Enhances IL-2 production via PHA synergy | ↑ IL-2 | >98% | Preclinical |

| NFAT Regulator-1 | Inhibits IL-2 synthesis | ↓ IL-2 (IC₅₀ = 182 nM) | 99.37% | Preclinical |

| PDE4-IN-8 | PDE4B2 inhibition (IC₅₀ = 0.93 nM) | Minimal impact on IL-13, IL-4, IFNγ | >98% | Preclinical |

| Resatorvid (TAK-242) | TLR4 inhibitor | ↓ NO, TNF-α, IL-6 | 99.95% | Phase III trials (halted) |

| Ossirene (AS101) | IL-1β inhibition | ↓ IL-1β, ↑ apoptotic regulation | 98.75% | Preclinical |

| NO-Prednisolone | Nitrate-releasing glucocorticoid | ↑ IL-10 (anti-inflammatory) | N/A | Preclinical |

| Pectolinarin | Anti-inflammatory via IL-6/8 inhibition | ↓ IL-6, IL-8, PGE2, NO | ≥98.0% | Preclinical |

Key Findings:

Mechanistic Specificity: this compound uniquely amplifies IL-2 without directly inhibiting enzymes (e.g., PDE4-IN-8) or transcription factors (e.g., NFAT Regulator-1).

Cytokine Profile: Unlike Ossirene, which suppresses IL-1β, or NO-Prednisolone, which promotes IL-10, this compound’s activity is restricted to IL-2 upregulation, suggesting narrower but more targeted therapeutic applications .

Developmental Gap: Most analogs, including this compound, remain in preclinical stages. Resatorvid advanced to Phase III trials but was discontinued due to efficacy limitations, highlighting the challenges in clinical translation for cytokine modulators .

Research Implications and Limitations

- Advantages of this compound: Its IL-2-specific enhancement could benefit conditions like post-transplant immunosuppression or chronic infections where T-cell activation is critical.

- Limitations : The lack of clinical data and pharmacokinetic studies limits its applicability. Comparative studies with IL-2 agonists (e.g., Aldesleukin) are needed to assess competitive efficacy .

This analysis underscores this compound’s unique niche among immunomodulators while emphasizing the need for further mechanistic and translational research.

生物活性

Nosantine, a compound derived from the plant Rhinacanthus nasutus, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a group of compounds known as rhinacanthins, which have been isolated from the roots of Rhinacanthus nasutus. These compounds have shown promise in various biological assays, suggesting potential applications in cancer treatment and other therapeutic areas.

Cytotoxicity

Cytotoxic Activity in Tumor Cells

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated:

- Tumor Specificity (TS) : The ratio of the mean 50% cytotoxic concentration (CC50) for normal cells to that for tumor cell lines was determined to be 15.2 for rhinacanthin C, one of the key constituents associated with this compound's activity .

| Cell Type | CC50 (µg/mL) | TS Ratio |

|---|---|---|

| Normal Cells | 100 | 15.2 |

| Tumor Cells | 6.58 |

This high TS ratio indicates that this compound may selectively target cancer cells, making it a candidate for further development as an anticancer agent.

Non-Apoptotic Cell Death

Research has shown that rhinacanthin C, a significant component of this compound, does not induce traditional apoptotic pathways (e.g., DNA fragmentation or caspase-3 activation). Instead, it appears to promote non-apoptotic forms of cell death, which may be advantageous in overcoming resistance mechanisms commonly seen in cancer therapies .

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Mediators

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB pathway, which is crucial in regulating inflammatory responses.

Table: Anti-Inflammatory Effects of this compound

| Inflammatory Mediator | Effect of this compound |

|---|---|

| TNF-α | Inhibition |

| IL-6 | Inhibition |

| COX-2 | Downregulation |

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Glucose Metabolism

Impact on Insulin Secretion and Glucose Uptake

Further studies have explored the effects of this compound on glucose metabolism. It was found to enhance glucose uptake and modulate insulin secretion in cell-based assays. This could have implications for diabetes management:

- Insulin Secretion : Increased secretion observed through bioluminescent assays.

- Glucose Uptake : Enhanced uptake measured via colorimetric assays .

Case Studies and Research Findings

-

Case Study on Tumor Cell Lines :

- A study involving various tumor cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- The study highlighted its potential as a lead compound for developing new cancer therapies.

-

Clinical Relevance :

- Ongoing research is focusing on the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。